Cas no 97-61-0 (2-Methyl-pentanoic Acid)

2-Methyl-pentanoic Acid (CAS 97-61-0) is a branched-chain carboxylic acid with the molecular formula C6H12O2. This compound is characterized by its clear, colorless to pale yellow appearance and a pungent odor. It is primarily used as an intermediate in organic synthesis, particularly in the production of flavors, fragrances, and pharmaceuticals. The branched alkyl chain enhances its solubility in organic solvents, making it suitable for various chemical reactions. Its stability under standard conditions and well-defined reactivity profile contribute to its utility in fine chemical applications. The acid can also serve as a precursor for esters and other derivatives, offering versatility in industrial and laboratory settings.
2-Methyl-pentanoic Acid structure
2-Methyl-pentanoic Acid structure
商品名:2-Methyl-pentanoic Acid
CAS番号:97-61-0
MF:C6H12O2
メガワット:116.158282279968
MDL:MFCD00002671
CID:34909
PubChem ID:7341

2-Methyl-pentanoic Acid 化学的及び物理的性質

名前と識別子

    • 2-Methylpentanoic acid
    • 2-Methylvaleric acid
    • 2-METHYL-N-VALERIC ACID
    • 2-methylpentanoic
    • 2-METHYLPENTANOIC ACID FOR SYNTHESIS
    • 2-Methylvalerate
    • 2-Methyl-valeric acid
    • acidemethylvalerique
    • methylpentanoic acid
    • methylvaleric acid
    • PENTANOIC ACID,2-METHYL-
    • Pentanoic acid, 2-methyl-
    • Valeric acid, 2-methyl-
    • Methylpropylacetic acid
    • 2-Pentanecarboxylic acid
    • 2-methyl valeric acid
    • alpha-Methylvaleric acid
    • Pentanoic acid, methyl-
    • Kyselina 2-methylvalerova
    • FEMA No. 2754
    • 2-methyl-pentanoic acid
    • Kyselina 2-methylvalerova [Czech]
    • .alpha.-Methylvaleric acid
    • OVBFMEVBMNZIBR-UHFFFAOYSA-N
    • (2S)-2-methylpentanoate
    • 2-Methylpentanoic Acid.
    • 2-Methyl-n-valeric
    • 2-Methylpentanoic acid (ACI)
    • Valeric acid, 2-methyl- (6CI, 7CI, 8CI)
    • Valeric acid, α-methyl- (3CI)
    • (±)-2-Methylpentanoic acid
    • DL-2-Methylpentanoic acid
    • DL
    • NSC 8406
    • α-Methylvaleric acid
    • 2-Methyl-pentanoic Acid
    • MDL: MFCD00002671
    • インチ: 1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
    • InChIKey: OVBFMEVBMNZIBR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CCC)C)O
    • BRN: 1720655

計算された属性

  • せいみつぶんしりょう: 116.08373g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.8
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 116.08373g/mol
  • 単一同位体質量: 116.08373g/mol
  • 水素結合トポロジー分子極性表面積: 37.3Ų
  • 重原子数: 8
  • 複雑さ: 78.6
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 116.16
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 0.931 g/mL at 25 °C(lit.)
  • ゆうかいてん: -85°C
  • ふってん: 195°C
  • フラッシュポイント: 華氏温度:195.8°f< br / >摂氏度:91°C< br / >
  • 屈折率: n20/D 1.414(lit.)
  • ようかいど: 13g/l
  • すいようせい: Soluble in water(13g/L).
  • PSA: 37.30000
  • LogP: 1.50720
  • 屈折率: 1.411-1.416
  • じょうきあつ: 0.2±0.8 mmHg at 25°C
  • FEMA: 2754 | 2-METHYLVALERIC ACID
  • ようかいせい: 使用できません

2-Methyl-pentanoic Acid セキュリティ情報

  • 記号: GHS05
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 3265 8/PG 2
  • WGKドイツ:2
  • 危険カテゴリコード: 34
  • セキュリティの説明: S26-S36/37/39-S45-S27
  • RTECS番号:YV7700000
  • 危険物標識: C
  • 包装グループ:III
  • TSCA:Yes
  • 包装等級:III
  • 爆発限界値(explosive limit):1.3-63%(V)
  • リスク用語:R34
  • ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
  • 危険レベル:8
  • セキュリティ用語:8

2-Methyl-pentanoic Acid 税関データ

  • 税関コード:2915900090
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

2-Methyl-pentanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13873-2500g
2-Methylvaleric acid, 98+%
97-61-0 98+%
2500g
¥7160.00 2023-03-16
Enamine
EN300-20163-0.1g
2-methylpentanoic acid
97-61-0 95%
0.1g
$19.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047549-100g
2-Methylvaleric acid
97-61-0 98%
100g
¥127.00 2024-04-23
Enamine
EN300-20163-50.0g
2-methylpentanoic acid
97-61-0 95%
50.0g
$45.0 2023-07-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813961-25g
2-Methylvaleric acid
97-61-0 >98.0%(GC)
25g
¥66.00 2022-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13873-500g
2-Methylvaleric acid, 98+%
97-61-0 98+%
500g
¥1702.00 2023-03-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M117868-500g
2-Methyl-pentanoic Acid
97-61-0 >98.0%(GC)
500g
¥486.90 2023-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007569-25g
2-Methyl-pentanoic Acid
97-61-0 98%
25g
¥55 2024-07-19
Enamine
EN300-20163-100.0g
2-methylpentanoic acid
97-61-0 95%
100.0g
$61.0 2023-07-08
S e l l e c k ZHONG GUO
S3314-100mg
2-Methylpentanoic acid
97-61-0 99.85%
100mg
¥795.18 2023-09-16

2-Methyl-pentanoic Acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Acetone ,  Water ;  3 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions
Batsika, Charikleia S.; Koutsilieris, Charalampos; Koutoulogenis, Giorgos S.; Kokotou, Maroula G.; Kokotos, Christoforos G.; et al, Green Chemistry, 2022, 24(16), 6224-6231

ごうせいかいろ 2

はんのうじょうけん
1.1 5 min, 180 - 190 °C
リファレンス
Solvent- and catalyst-free microwave-assisted decarboxylation of malonic acid derivatives
Cabrera-Rivera, Fanny Araceli; Hernandez-Vazquez, Luis Gabriel; Flores-Sanchez, Patricia; Duran-Galvan, Maria; Escalante, Jaime, Green and Sustainable Chemistry, 2017, 7(4), 270-280

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ;  12 h, 50 °C
リファレンス
An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst
Yu, Han; Ru, Shi; Zhai, Yongyan; Dai, Guoyong; Han, Sheng; et al, ChemCatChem, 2018, 10(6), 1253-1257

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Iodobenzene Solvents: Water ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
リファレンス
Iodoarene mediated efficient aerobic oxidation of aldehydes for carboxylic acids
Zeng, Kui; Stueckl, A. Claudia; Qin, Jie; Simon, Martin; Spyra, Can-Jerome; et al, Molecular Catalysis, 2023, 537,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ;  8 h, 50 °C
リファレンス
An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids
Yu, Han; Ru, Shi; Dai, Guoyong; Zhai, Yongyan; Lin, Hualin; et al, Angewandte Chemie, 2017, 56(14), 3867-3871

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ;  1 - 24 h, rt
リファレンス
Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant
Zhao, Junfeng; Mueck-Lichtenfeld, Christian; Studer, Armido, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
リファレンス
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, (1994),

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Carboxylic Acids: Synthesis from alkenes (excluding reactions with carboxylic acid derivatives)
Evano, G., Science of Synthesis, 2006, 20, 205-240

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: (1,1,2-Trimethylpropyl)borane
1.2 Reagents: Chromium trioxide Solvents: Acetic acid ,  Water
リファレンス
Thexylborane
Mungall, William S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-5

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Ethyl acetoacetate ,  Oxygen Catalysts: Iron oxide (Fe3O4) ;  24 h, 75 - 80 °C
リファレンス
Fe3O4 nanoparticles/ethyl acetoacetate system for the efficient catalytic oxidation of aldehydes to carboxylic acids
Villano, Rosaria; Acocella, Maria Rosaria; Scettri, Arrigo, Tetrahedron Letters, 2014, 55(15), 2442-2445

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -15 °C; 15 min, < 0 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  5 °C; 30 min, 5 °C
1.3 Solvents: Tetrahydrofuran ;  5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues
Kaufmann, Dan; Bialer, Meir; Shimshoni, Jakob Avi; Devor, Marshall; Yagen, Boris, Journal of Medicinal Chemistry, 2009, 52(22), 7236-7248

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, < 0 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  5 °C; 30 min, 5 °C
1.3 Solvents: Tetrahydrofuran ;  5 °C; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Preparation of sulfanylamide derivatives as anticonvulsant agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 - 20 °C; 1 h, 15 - 25 °C
リファレンス
Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol
, European Patent Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  12 h, reflux; rt
1.2 Reagents: Water ;  cooled
リファレンス
Ultrasonic-Assisted condensation of aromatic and aliphatic aldehydes with 3-(Thiophen-2-yl)-5-Pyrazolone: Synthesis, characterization and Stereoselective application
Rizk, Hala F. ; Noser, Ahmed A. ; Ibrahim, Seham A. ; Fares, Amira K., Journal of Heterocyclic Chemistry, 2022, 59(12), 2190-2206

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP… Solvents: Methanol ;  0.6 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
リファレンス
Application of the chiral spiro iridium phosphine-oxazoline cationic complexes in asymmetric catalytic hydrogenation of unsaturated carboxylic acid
, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Acetone ;  4 h, rt
リファレンス
Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids
Shi, Hongwei; Li, Jun; Wang, Tao; Rudolph, Matthias; Hashmi, A. Stephen K., Green Chemistry, 2022, 24(15), 5835-5841

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Acetonitrile ,  Water ;  8 - 12 h, rt
リファレンス
Selective Oxoammonium Salt Oxidations of Alcohols to Aldehydes and Aldehydes to Carboxylic Acids
Qiu, Joseph C.; Pradhan, Priya P.; Blanck, Nyle B.; Bobbitt, James M.; Bailey, William F., Organic Letters, 2012, 14(1), 350-353

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Chromium trioxide Solvents: Water
リファレンス
Dicyclohexylborane
VanNieuwenhze, Michael S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-3

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide
リファレンス
Selective oxidation of alcohols and aldehydes with hydrogen peroxide catalyzed by methyltrioctylammonium tetrakis(oxodiperoxotungsto)phosphate(3-) under two-phase conditions
Venturello, Carlo; Gambaro, Mario, Journal of Organic Chemistry, 1991, 56(20), 5924-31

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Nickel, bis(ethyl 4-methoxy-β-oxobenzenepropanoato-Oα′,Oβ)- Solvents: 1,2-Dichloroethane
リファレンス
Preparation of carboxylic acids by oxidation of aldehydes with nickel compounds
, Japan, , ,

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) (on GO and immobilized [FeMo6]) Solvents: Ethanol ;  40 °C
リファレンス
Facile synthesis of polyoxometalate supported on magnetic graphene oxide as a hybrid catalyst for efficient oxidation of aldehydes
Zarnegaryan, Ali, Scientific Reports, 2022, 12(1),

2-Methyl-pentanoic Acid Raw materials

2-Methyl-pentanoic Acid Preparation Products

2-Methyl-pentanoic Acid 関連文献

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